molecular formula C10H8N2O3 B13701967 3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile

3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B13701967
M. Wt: 204.18 g/mol
InChI Key: DAGGFELCGYWPOV-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of 3-methylacetophenone followed by a series of reactions to introduce the nitrile group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in controlled environments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile compounds.

Scientific Research Applications

3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-nitrophenyl 3-methoxybenzoate
  • 3-Methyl-4-nitrophenyl 3-methylbenzoate

Comparison

Compared to similar compounds, 3-(3-Methyl-4-nitrophenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a nitro group, which allows it to participate in a wider range of chemical reactions. Its structure also provides distinct biological activities that can be leveraged in various applications.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(3-methyl-4-nitrophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8N2O3/c1-7-6-8(10(13)4-5-11)2-3-9(7)12(14)15/h2-3,6H,4H2,1H3

InChI Key

DAGGFELCGYWPOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC#N)[N+](=O)[O-]

Origin of Product

United States

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